molecular formula C12H11ClN2OS B1462383 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol CAS No. 886361-45-1

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol

Cat. No.: B1462383
CAS No.: 886361-45-1
M. Wt: 266.75 g/mol
InChI Key: ZEXDFZXJSACABT-UHFFFAOYSA-N
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Description

The compound “6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol” is a chemical substance with the CAS Number: 886361-45-1 . It has a molecular weight of 266.75 and its IUPAC name is this compound . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN2OS/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point range of 168 - 170 °C . It is a solid substance .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the potential of derivatives of pyrimidinol compounds in the treatment of cancer. For example, a study focused on the synthesis and evaluation of antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, highlighting the potential of these compounds to inhibit the growth of human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Synthesis and Cytotoxic Activity

Another study investigated the synthesis of 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This research provided insights into the cytotoxic activity of these compounds against various cancer cell lines, offering a basis for further exploration of their therapeutic potential (Stolarczyk et al., 2018).

Antimicrobial and Anti-Inflammatory Properties

The synthesis and evaluation of pyrimidine derivatives have also been linked to antimicrobial and anti-inflammatory properties. A study synthesized 2-amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]-phenyl}-6-aryl pyrimidines, assessing their biological activity against various bacteria and fungi, with some compounds showing moderate activity (J.V.Guna & D.M.Purohit, 2012).

In Vitro Antiproliferative Activity

Additionally, pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their in vitro antiproliferative effect against human cancer cell lines, highlighting the potential of certain compounds as anticancer agents (Mallesha et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDFZXJSACABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594710
Record name 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-45-1
Record name 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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